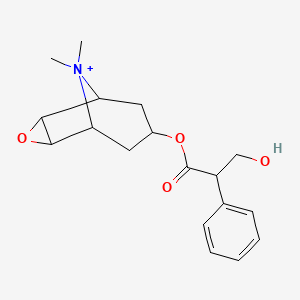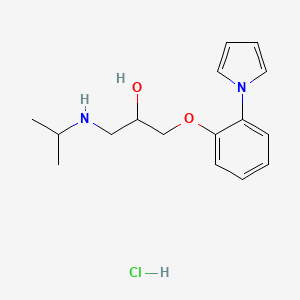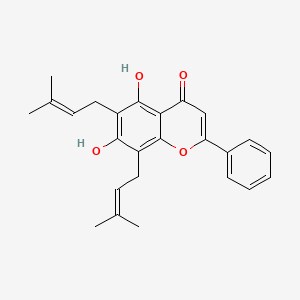
6,8-Di-DMA-chrysin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Di-DMA-chrysin involves the prenylation of chrysin. One common method is the reaction of chrysin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Di-DMA-chrysin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The prenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the prenyl groups under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavones with various functional groups.
Applications De Recherche Scientifique
Chemistry: 6,8-Di-DMA-chrysin is used as a precursor in the synthesis of various flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential to modulate cellular signaling pathways. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a candidate for anticancer drug development .
Medicine: The compound’s anti-inflammatory and antioxidant properties are being investigated for therapeutic applications in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: this compound is used in the development of nutraceuticals and dietary supplements due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant effects .
Mécanisme D'action
6,8-Di-DMA-chrysin exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways involved in apoptosis, oxidative stress, and inflammation. For example, it inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, it activates the caspase cascade, leading to programmed cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Chrysin: The parent compound of 6,8-Di-DMA-chrysin, known for its anti-inflammatory and anticancer properties.
Luteolin: Another flavonoid with similar biological activities, including antioxidant and anti-inflammatory effects.
Apigenin: A flavonoid with anticancer, anti-inflammatory, and antioxidant properties.
Uniqueness: this compound is unique due to the presence of prenyl groups at positions 6 and 8, which enhance its lipophilicity and potentially improve its bioavailability and biological activity compared to its parent compound, chrysin .
Propriétés
Numéro CAS |
50678-89-2 |
|---|---|
Formule moléculaire |
C25H26O4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |
Clé InChI |
RGGJEENSFLRVRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



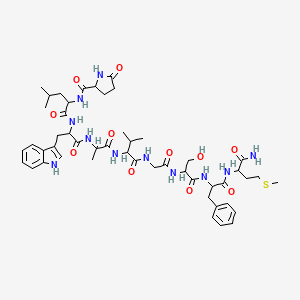
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
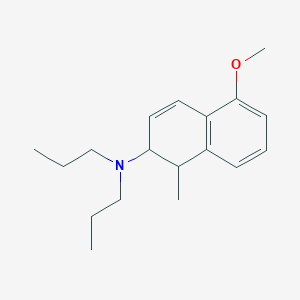
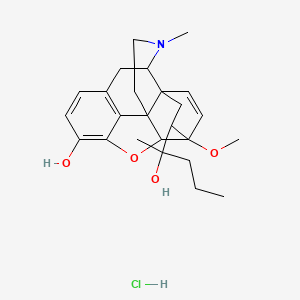
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
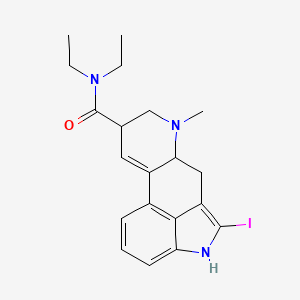
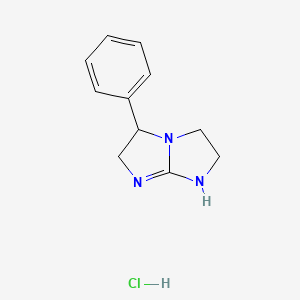
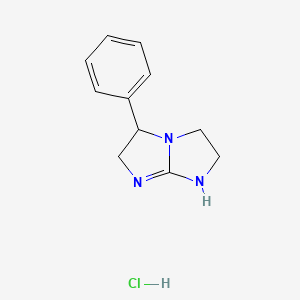
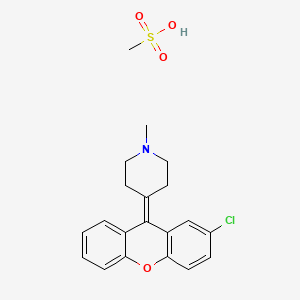
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
